![molecular formula C13H17N5O B5016772 (3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5016772.png)
(3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a pyrrolidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of (3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol is not yet fully understood. However, it is thought to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain receptors involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. Additionally, it has been found to have antioxidant properties, indicating its potential use in the prevention and treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol in lab experiments is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic effects, making it a promising candidate for the development of new treatments for a range of diseases. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may make it difficult to obtain and use in large-scale studies.
Orientations Futures
There are several future directions that could be explored in the research of (3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol. One potential direction is the development of new cancer treatments based on the compound's antitumor activity. Additionally, further investigation into the compound's mechanism of action and its effects on inflammation and pain could lead to the development of new treatments for inflammatory diseases. Finally, research into the compound's antioxidant properties could lead to the development of new treatments for oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of (3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2,4-dichloro-5-methylpyrimidine with 1-methyl-1H-pyrazole to yield 5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine. This intermediate is then reacted with (S)-3-hydroxypyrrolidine to yield this compound.
Applications De Recherche Scientifique
(3S)-1-[5-methyl-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-yl]pyrrolidin-3-ol has been found to have a range of potential therapeutic applications in scientific research. It has been shown to exhibit antitumor activity, making it a promising candidate for the development of cancer treatments. Additionally, it has been found to have anti-inflammatory and analgesic effects, indicating its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(3S)-1-[5-methyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-9-7-14-13(18-6-4-10(19)8-18)16-12(9)11-3-5-15-17(11)2/h3,5,7,10,19H,4,6,8H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXKPLWIZUHJAK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=NN2C)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1C2=CC=NN2C)N3CC[C@@H](C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1H-pyrazol-3-yl)phenyl]-1,3-thiazole](/img/structure/B5016699.png)
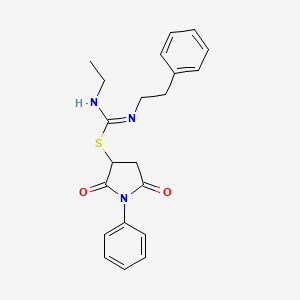
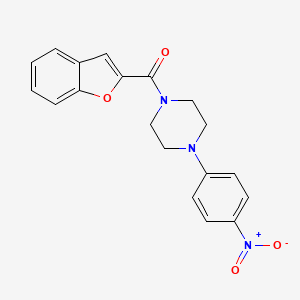
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol hydrochloride](/img/structure/B5016713.png)
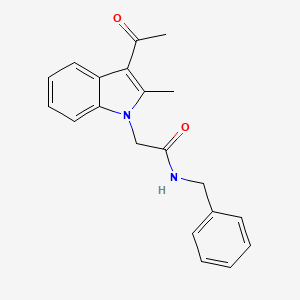
![4-(4-butoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5016732.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B5016737.png)
![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5016738.png)
![8-(2-methoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B5016757.png)
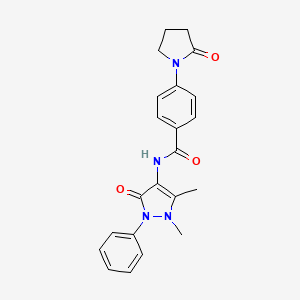
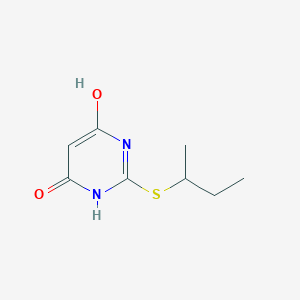
![methyl 3-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)-4-methylbenzoate](/img/structure/B5016769.png)
![1-[4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5016780.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016787.png)